![molecular formula C17H17N5O2S B2612631 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 843631-53-8](/img/structure/B2612631.png)
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been synthesized and evaluated for their antimicrobial properties . They have shown comprehensive bioactivities such as antibacterial, antifungal, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide”, was established using various analytical techniques such as elemental analysis, FTIR, 1H NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the condensation of methyl benzoate and methyl salicylate with various substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide” can be determined using various analytical techniques such as elemental analysis, FTIR, 1H NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
Researchers have developed various methods for synthesizing compounds containing the 1,2,4-triazole ring system due to its significant pharmaceutical activities. These activities range from antibacterial and antifungal to anti-inflammatory and anticancer properties. The structural elucidation of these compounds is typically achieved through techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, establishing a foundation for further biological activity evaluation (MahyavanshiJyotindra et al., 2011).
Antimicrobial and Antifungal Screening
Compounds with the 1,2,4-triazole moiety have been screened for their in-vitro antibacterial and antifungal activities. For instance, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized to determine their antimicrobial activity, showing good yield and potential against various bacterial and fungal strains (Baviskar et al., 2013).
Anticancer Activity
Research into the anticancer activity of compounds featuring the 1,2,4-triazole ring system has shown promising results. For example, gold (III) and nickel (II) complexes derived from tetrazole-triazole compounds have been synthesized and characterized, demonstrating significant cytotoxicity against cancer cell lines, particularly breast cancer cells (MCF-7) (Ghani & Alabdali, 2022).
Anti-inflammatory and Antioxidant Activities
The synthesis of derivatives and evaluation of their anti-inflammatory and antioxidant activities is another area of interest. For instance, pyrolin derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides have been synthesized and shown to possess anti-exudative properties, with some derivatives exceeding the activity of reference drugs in animal models (Chalenko et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide” and other 1,2,4-triazole derivatives could involve further exploration of their bioactivities and potential applications in medicine . The development of new and different antimicrobial drugs is a very important objective, and many research programs are directed towards the design of new antimicrobial agents .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-10-6-5-9-13(14)19-15(23)11-25-17-21-20-16(22(17)18)12-7-3-2-4-8-12/h2-10H,11,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFKXNXWBUCMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B2612548.png)
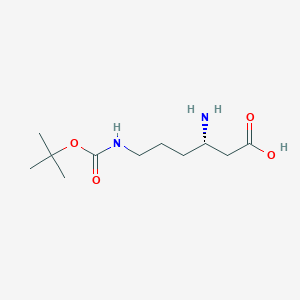
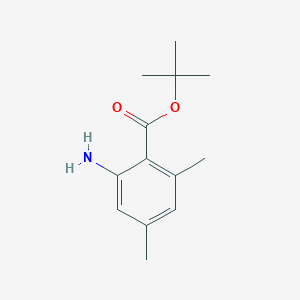


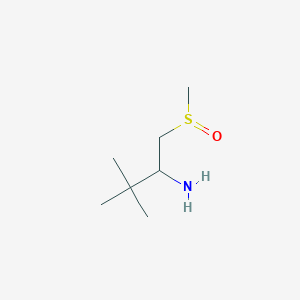
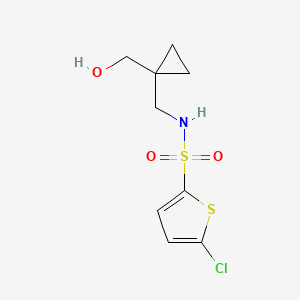
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2612557.png)
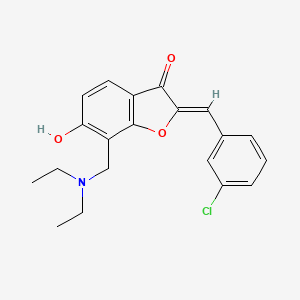

![2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2612560.png)
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2612561.png)

